N-(2-(2-(4-氯苯基)噻唑并[3,2-b][1,2,4]三唑-6-基)乙基)-2-乙氧基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound belongs to a class of molecules that have been studied for their anticancer properties . The core structure of this compound is a thiazolo[3,2-b][1,2,4]triazole-6-one scaffold .
Synthesis Analysis
The synthesis of similar compounds involves a three-component and three-stage synthetic protocol . A series of 24 novel thiazolo-[3,2-b][1,2,4]triazole-6-ones with 5-aryl(heteryl)idene- and 5-aminomethylidene-moieties has been synthesized .Molecular Structure Analysis
The structures of similar compounds were determined by (1)H NMR, (13)C NMR, and X-ray analysis . The IR absorption spectra of related compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Chemical Reactions Analysis
The synthesis of related compounds involves a three-component and three-stage synthetic protocol . A mixture of Z/E-isomers was obtained in solution for the synthesized 5-aminomethylidene-thiazolo[3,2-b][1,2,4]triazole-6-ones .科学研究应用
新型杂环化合物的合成
研究人员已经开发了从类似结构框架合成新型杂环化合物的方法。例如,已经报道了涉及噻唑、三唑和噻二唑环的新型杂环化合物的合成,展示了这些框架在生成具有可能治疗应用的多种化学实体方面的潜力 (Bekircan、Ülker 和 Menteşe,2015)。这些方法通常涉及各种中间体的环化,展示了与目标化合物类似的核心结构的化学多功能性。
生物活性和潜在治疗应用
一些研究探索了具有结构相似性的化合物的生物活性,重点关注它们作为治疗剂的潜力。例如,从相关结构合成的化合物已被筛选出其对脂肪酶和 α-葡萄糖苷酶的抑制特性,表明它们在解决肥胖和糖尿病等病症方面的潜力 (Bekircan、Ülker 和 Menteşe,2015)。此外,已经研究了噻唑衍生物的抗菌活性,表明它们在治疗细菌和真菌感染方面很有用 (Desai、Rajpara 和 Joshi,2013)。
分子稳定性和对接研究
对包括三唑环作为 EGFR 抑制剂的苯并咪唑衍生物的分子稳定性、构象分析和对接研究的调查,提供了这些化合物与生物靶标相互作用的见解。这项研究强调了结构分析在设计具有增强生物活性和特异性的化合物中的重要性 (Karayel,2021)。
作用机制
Target of Action
Compounds with similar structures have been reported to inhibit enzymes such as phospholipase a2 , PARP-1, and EGFR , which are involved in various biological processes including inflammation and cancer progression .
Mode of Action
It is suggested that the nitrogen atoms of the 1,2,4-triazole ring in similar compounds bind to the iron in the heme moiety of cyp-450, and phenyl moieties have a key interaction in the active site of the enzyme .
Biochemical Pathways
Compounds with similar structures have been reported to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid .
Pharmacokinetics
It is suggested that the addition of the indole nucleus to medicinal compounds improves their pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
Compounds with similar structures have been reported to exhibit antibacterial, antifungal, anticancer, anti-inflammatory, and analgesic activities .
未来方向
生化分析
Biochemical Properties
The biochemical properties of N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-ethoxybenzamide are largely determined by its interactions with various biomolecules. The compound has been found to exhibit superior Top1 inhibitory activity at a concentration of 10 μM, suggesting that it may interact with this enzyme .
Cellular Effects
N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-ethoxybenzamide has been shown to have significant effects on various types of cells. Some compounds in this class have demonstrated excellent anticancer properties at 10 μM, being most active against cancer cell lines without causing toxicity to normal somatic (HEK293) cells .
Molecular Mechanism
Its superior Top1 inhibitory activity suggests that it may exert its effects at the molecular level by binding to this enzyme and inhibiting its function .
属性
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2S/c1-2-28-18-6-4-3-5-17(18)20(27)23-12-11-16-13-29-21-24-19(25-26(16)21)14-7-9-15(22)10-8-14/h3-10,13H,2,11-12H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRARIALLQHWMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。